Trichloro(2-methylbutyl)silane

Description

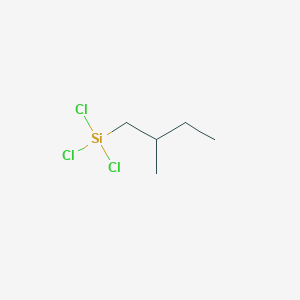

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2-methylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl3Si/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSESFOMSCPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884728 | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-39-7 | |

| Record name | Trichloro(2-methylbutyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(2-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-methylbutyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Trichloro 2 Methylbutyl Silane

Hydrolysis and Condensation Reactions of Chlorosilanes

The most characteristic reaction of chlorosilanes, including trichloro(2-methylbutyl)silane, is their hydrolysis, which is the reaction with water. This process is typically rapid and leads to the formation of silanols, which are compounds containing Si-OH groups. These silanols are often unstable and readily undergo condensation reactions to form stable siloxane linkages (Si-O-Si). wikipedia.orgthieme-connect.de

The kinetics of chlorosilane hydrolysis are complex and are significantly influenced by several factors, including pH, solvent, temperature, and the concentration of reactants. cfmats.comresearchgate.net The hydrolysis of the Si-Cl bond is a nucleophilic substitution reaction where water acts as the nucleophile.

pH: The rate of hydrolysis is highly dependent on the pH of the solution. The reaction is slow at neutral pH but is catalyzed by both acids and bases. researchgate.netresearchgate.net

Acidic Conditions: Under acidic conditions, the reaction is accelerated because the oxygen atom of an alkoxy group (in analogous alkoxysilanes) or the chlorine atom can be protonated, making it a better leaving group. researchgate.netgelest.com This facilitates the nucleophilic attack by water.

Basic Conditions: In alkaline media, the nucleophilic hydroxyl ion (OH⁻) attacks the silicon atom, leading to a rapid hydrolysis rate. nih.gov

Solvent: The choice of solvent plays a crucial role in the hydrolysis rate. The reaction rate can be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov For instance, the addition of alcoholic solvents like ethanol (B145695) can slow down the hydrolysis reaction of silane (B1218182) coupling agents. cfmats.com The solubility of the chlorosilane in the reaction medium also affects the rate; higher solubility leads to better contact with water and a faster reaction. cfmats.com

Other Factors:

Temperature: An increase in temperature generally increases the rate of hydrolysis. cfmats.com

Concentration: Higher concentrations of the chlorosilane and water can lead to a faster reaction rate. cfmats.com

Steric Hindrance: The steric bulk of the organic substituent on the silicon atom can affect the rate of hydrolysis. Larger, bulkier groups can hinder the approach of the nucleophile to the silicon center, slowing the reaction. gelest.comtandfonline.com

Interactive Table: Factors Influencing Chlorosilane Hydrolysis

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| pH | Slow at neutral pH; faster at acidic or basic pH researchgate.netresearchgate.net | Acid catalysis protonates the leaving group; base catalysis provides a stronger nucleophile (OH⁻) gelest.comnih.gov |

| Solvent | Dependent on polarity and H-bonding capability nih.gov | Affects solubility of reactants and stabilization of transition states. cfmats.com |

| Temperature | Rate increases with temperature cfmats.com | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |

| Concentration | Rate increases with reactant concentration cfmats.com | Increases the frequency of molecular collisions. |

| Steric Bulk | Rate decreases with increasing steric bulk of substituents gelest.comtandfonline.com | Hinders the nucleophilic attack at the silicon center. |

The hydrolysis of a trichlorosilane (B8805176) like this compound proceeds in a stepwise manner. The initial reaction with water replaces a chlorine atom with a hydroxyl (OH) group, forming a silanol (B1196071). wikipedia.org The hydrochloric acid (HCl) generated as a byproduct can catalyze further hydrolysis. thieme-connect.de

Hydrolysis: The Si-Cl bonds are sequentially replaced by Si-OH bonds. RSiCl₃ + 3H₂O → RSi(OH)₃ + 3HCl (where R = 2-methylbutyl)

Condensation: The resulting silanols are highly reactive and condense to form siloxane (Si-O-Si) linkages, releasing water in the process. wikipedia.org This condensation can occur between two silanol molecules or between a silanol and an unreacted chlorosilane. wikipedia.org

Silanol + Silanol: 2 RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O

Silanol + Chlorosilane: RSi(OH)₃ + RSiCl₃ → (HO)₂RSi-O-SiR(Cl)₂ + HCl

This condensation process continues, leading to the formation of complex, cross-linked polysiloxane networks or resins. allen.in The stability of the intermediate silanols is influenced by the substituents on the silicon atom; bulky groups can increase stability and reduce the rate of self-condensation. thieme-connect.de

Ligand Exchange and Functionalization Reactions at the Silicon Center

The silicon center in this compound is electrophilic due to the electron-withdrawing nature of the three chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles, allowing for the exchange of chloride ligands and the introduction of new functional groups.

This compound can react with various nucleophiles (Nu⁻), leading to the substitution of one or more chlorine atoms. The general reaction is: RSiCl₃ + n Nu⁻ → RSiCl₃₋ₙ(Nu)ₙ + n Cl⁻

Common nucleophiles include:

Alcohols (R'OH): Reaction with alcohols yields alkoxysilanes, such as trialkoxy(2-methylbutyl)silane.

Amines (R'₂NH): Amines react to form aminosilanes.

Organometallic Reagents (e.g., Grignard reagents, R'MgBr): These reagents allow for the formation of new silicon-carbon bonds.

The reactivity of the three chlorine atoms can be sequential. After the first substitution, the reactivity of the remaining chlorine atoms changes. nih.gov This allows for a degree of control over the functionalization process. The reaction with nucleophiles like alkoxides or fluoride (B91410) ions proceeds via an attack on the silicon center, forming a pentacoordinated intermediate. researchgate.net

Achieving selective functionalization of this compound requires careful control of reaction conditions. Strategies to control the degree of substitution include:

Stoichiometry: By carefully controlling the molar ratio of the nucleophile to the silane, it is possible to selectively replace one, two, or all three chlorine atoms.

Reaction Temperature: Lower temperatures can help to slow down the reaction and favor partial substitution.

Use of an HCl Scavenger: Reactions that produce HCl often benefit from the addition of a non-nucleophilic base, such as triethylamine. thieme-connect.de This base neutralizes the generated HCl, preventing it from catalyzing unwanted side reactions like condensation. thieme-connect.de

Nucleophile Reactivity: The nature of the nucleophile itself influences the outcome. Less reactive nucleophiles may require more forcing conditions to achieve substitution.

These strategies are essential for synthesizing a wide range of functionalized organosilanes from a trichlorosilane precursor, which can then be used in applications such as the preparation of specialized polymers and surface modification agents. researchgate.net

Lewis Acid-Mediated Reactions Involving this compound Systems

While silicon tetrachloride is a known Lewis acid, the Lewis acidity of organotrichlorosilanes like this compound is generally weaker. However, their reactivity can be enhanced in the presence of other Lewis acids or bases.

Conversely, trichlorosilanes can be "activated" by chiral Lewis bases. This interaction can form a hypervalent silicon species that is more reactive and can participate in stereoselective reactions, such as reductions and aldol (B89426) condensations. illinois.edu

Furthermore, related silicon compounds featuring highly electron-withdrawing ligands, such as bis(catecholato)silanes, can act as potent Lewis acids themselves. osti.govnih.gov These silicon-based Lewis acids can catalyze a variety of organic reactions, including hydrosilylation of aldehydes and Michael reactions. osti.govresearchgate.net While this compound itself is not typically employed as a primary Lewis acid catalyst, its chemistry is part of the broader field of silicon-based Lewis acid-base interactions that enable a range of catalytic transformations.

Electrochemical Behavior and Redox Chemistry of Chlorosilanes

The electrochemical behavior of chlorosilanes, including alkyltrichlorosilanes like this compound, is characterized by their reduction at a cathode. This process is of significant interest for applications ranging from the synthesis of polysilanes to the formation of silicon-carbon and silicon-silicon bonds. chemrxiv.orgnih.govresearchgate.net The reduction of the strong silicon-chlorine bond is a challenging electrochemical transformation that can require substantially negative potentials. ossila.com

Research into the redox chemistry of chlorosilanes has demonstrated that these compounds can be reduced in a stepwise manner. researchgate.netmdpi.com The process typically involves two sequential one-electron transfer steps. The initial electron transfer leads to the formation of a silyl (B83357) radical and a chloride ion. This highly reactive silyl radical can then undergo a second reduction at a more negative potential to form a silyl anion. chemrxiv.orgossila.com These intermediates, the silyl radical and silyl anion, are pivotal in subsequent chemical reactions that lead to the formation of new covalent bonds. chemrxiv.orgossila.com

The electrochemical reduction of various mono-, di-, and trichloro alkyl and aryl substituted silanes has been investigated using techniques such as cyclic voltammetry. researchgate.netmdpi.com These studies have revealed that the reduction potentials are significantly influenced by several factors, including the molecular structure of the silane, the solvent used, and the concentration of the supporting electrolyte. researchgate.netmdpi.com For instance, it has been observed that the reduction is energetically more favorable in more polar solvents. researchgate.net

The following interactive table displays the reduction potentials for selected chlorosilanes in tetrahydrofuran (B95107) (THF), providing a comparative view of their electrochemical properties.

| Compound Name | Molecular Formula | E½₁ (V vs SCE) | E½₂ (V vs SCE) |

|---|---|---|---|

| Trichloro(n-hexyl)silane | C₆H₁₃Cl₃Si | -0.45 | -0.65 |

| Dichloro(methyl)(phenyl)silane | C₇H₈Cl₂Si | -0.42 | -0.62 |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | -0.40 | -0.60 |

Data sourced from "Electrochemical Studies of Chlorine Containing Silanes". The potentials are half-wave potentials (E½) versus a saturated calomel (B162337) electrode (SCE) in a 0.1 M solution of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in THF. researchgate.net

The mechanism for the electrochemical reduction of a generic alkyltrichlorosilane (RSiCl₃) can be summarized as follows:

First one-electron reduction: RSiCl₃ + e⁻ → [RSiCl₃]•⁻ → RSiCl₂• + Cl⁻

Second one-electron reduction: RSiCl₂• + e⁻ → RSiCl₂⁻

The irreversibility often observed in the cyclic voltammograms of chlorosilanes suggests that the electron transfer is coupled with fast subsequent chemical reactions. researchgate.net The generated silyl radicals and anions are highly reactive and can participate in various follow-up reactions, such as dimerization to form Si-Si bonds or reaction with other electrophiles present in the system. chemrxiv.orgnih.gov

Polymerization Science and Advanced Materials Applications of Trichloro 2 Methylbutyl Silane Precursors

Poly(organosilane) Synthesis and Polymerization Mechanisms

The synthesis of poly(organosilane)s from precursors like trichloro(2-methylbutyl)silane involves several key polymerization techniques that leverage the reactivity of silicon-halogen and silicon-hydrogen bonds to construct the silicon-silicon backbone of the polymer.

Dehydrogenative coupling is a fundamental process for forming silicon-silicon (Si-Si) bonds, which constitute the backbone of polysilanes. wikipedia.org This reaction typically involves the coupling of hydrosilanes (compounds containing Si-H bonds) with the elimination of hydrogen gas (H₂), often facilitated by transition metal catalysts. wikipedia.orguvic.ca While this compound does not possess a Si-H bond for direct dehydrogenative coupling, it can be readily converted to the corresponding hydrosilane, (2-methylbutyl)silane (H₃Si-CH₂-CH(CH₃)CH₂CH₃), through reduction.

The general mechanism for catalyzed dehydrogenative coupling proceeds via the oxidative addition of a Si-H bond to a metal center, followed by reductive elimination of H₂ and the formation of a Si-Si bond. wikipedia.org A variety of catalysts are effective for this process, with early transition metal complexes, such as those based on titanium and zirconium, being particularly prominent. wikipedia.org

Table 1: Selected Catalysts for Dehydrogenative Coupling of Hydrosilanes

| Catalyst Type | Example Catalyst | Reference |

|---|---|---|

| Early Transition Metal Metallocenes | Titanocene dichloride (Cp₂TiCl₂) derivatives | wikipedia.org |

| Late Transition Metal Complexes | Wilkinson's catalyst (RhCl(PPh₃)₃) | wikipedia.org |

| Main Group Catalysts | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | wikipedia.org |

The use of a chiral precursor like (2-methylbutyl)silane in this polymerization process is a key step toward synthesizing optically active polysilanes, where the chirality of the side chain can influence the polymer's secondary structure.

Ring-Opening Polymerization (ROP) is another powerful technique for synthesizing silicon-based polymers, particularly polysiloxanes. gelest.commdpi.com This method involves the cleavage of Si-O bonds within cyclic siloxane monomers, which then polymerize to form long linear chains. gelest.com The driving force for ROP is often the release of ring strain in small cyclic monomers (e.g., three- or four-membered rings) or an entropy gain for larger, strain-free rings like octamethylcyclotetrasiloxane (D₄). gelest.comresearchgate.net

This compound can be utilized as a precursor to create chiral cyclic monomers suitable for ROP. For instance, hydrolysis of this compound under controlled conditions can lead to the formation of cyclic siloxanes bearing the chiral 2-methylbutyl group. These chiral cyclic monomers can then be polymerized, often using anionic or cationic initiators, to produce polysiloxanes with chiral side chains regularly incorporated along the polymer backbone. mdpi.com This strategy allows for precise control over the macromolecular structure and the distribution of chiral centers. gelest.com

The three chlorine atoms in this compound make it a highly effective agent for grafting onto and crosslinking existing polymer matrices. evonik.com Silane (B1218182) grafting is a common method to modify the properties of polymers like polyethylene, enhancing characteristics such as thermal resistance, tensile strength, and durability. sinosil.comresearchgate.net

The mechanism involves two main steps:

Grafting: The silane is attached to the polymer backbone. For polymers like polyethylene, this is often initiated by a free radical source, such as a peroxide. core.ac.ukgoogle.com The peroxide abstracts a hydrogen atom from the polymer chain, creating a macroradical that then reacts with the silane.

Crosslinking: The grafted silane moieties are crosslinked, typically through a moisture-curing process. sinosil.com The trichloro groups are readily hydrolyzable and react with ambient moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other, forming stable siloxane (Si-O-Si) crosslinks between polymer chains and releasing hydrochloric acid as a byproduct. evonik.comsinosil.com

This process transforms a thermoplastic material into a thermoset, creating a robust three-dimensional network that significantly improves the material's performance properties. sinosil.com

Development of Optically Active Polysilanes from Chiral Silane Monomers

The synthesis of polysilanes from chiral monomers, such as derivatives of this compound, has led to a fascinating class of materials known as optically active polysilanes. These polymers possess a silicon backbone and chiral side groups, which impart unique chiroptical properties. nii.ac.jpresearchgate.net

Optically active polysilanes are characterized by their ability to form helical structures in solution. nii.ac.jpresearchgate.net The silicon-silicon bonds that form the polymer backbone exhibit σ-conjugation, a phenomenon that allows for the delocalization of electrons along the chain. wikipedia.org When chiral side groups, such as the (S)-2-methylbutyl group, are attached to the backbone, steric interactions between these groups force the polymer chain to adopt a preferred helical screw sense (either right-handed or left-handed). nii.ac.jpresearchgate.net

This induced helicity results in distinctive chiroptical properties. These polymers exhibit intense and sharp absorption bands in the UV-visible spectrum (typically between 300-400 nm) and strong signals in circular dichroism (CD) spectroscopy. nii.ac.jpresearchgate.net These spectral features are direct consequences of the σ-conjugated, helical silicon backbone. For example, poly[n-decyl-(S)-2-methylbutylsilane], a close analogue to a polymer derived from the subject compound, shows a strong UV absorption peak and a significant CD signal, confirming its ordered helical structure in solution. researchgate.net

Table 2: Chiroptical Properties of a Representative Optically Active Polysilane

| Polymer | Solvent | UV λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Reference |

|---|

These unique properties make optically active polysilanes promising for applications in areas such as enantioselective separation, molecular recognition, and chiroptical switches. nii.ac.jp

A crucial aspect of these chiral polymers is the direct relationship between the absolute configuration of the chiral center in the monomer and the preferred helicity of the resulting polymer chain. nii.ac.jpresearchgate.net The specific stereochemistry (R or S) of the side chain dictates whether the polymer will preferentially form a right-handed (P, for plus) or left-handed (M, for minus) helix. nih.gov

This transfer of chirality from a point chiral center in the side chain to the axial chirality of the polymer backbone is a cooperative effect. While the energy difference between a single monomer unit favoring one helical turn over the other may be small, this preference is amplified along the length of the polymer chain, leading to a high population of one dominant screw sense. nii.ac.jpresearchgate.net However, the final helical preference can also be influenced by external factors such as the solvent and temperature, which can sometimes even lead to an inversion of the helical screw sense. nii.ac.jpnih.gov This responsiveness to external stimuli opens up possibilities for creating "smart" materials that can change their properties in a controlled manner.

Silane-Modified Nanomaterials and Composites

This compound serves as a reactive precursor for the surface modification of a wide range of inorganic nanomaterials and fillers. Its utility stems from the highly reactive trichlorosilyl group, which can readily undergo hydrolysis and condensation reactions. The (2-methylbutyl) group is a branched, non-polar alkyl chain that imparts specific surface properties, primarily hydrophobicity, to the treated material. This modification is crucial for the development of advanced composite materials where the interface between the inorganic filler and the organic polymer matrix dictates the final properties of the composite.

Surface Functionalization of Inorganic Fillers (e.g., Silica (B1680970), Alumina)

The functionalization of inorganic fillers such as silica (SiO₂) and alumina (Al₂O₃) with this compound is a foundational step in creating advanced composite materials. These fillers inherently possess hydrophilic surfaces due to the presence of hydroxyl (-OH) groups, which can attract water and lead to poor compatibility with hydrophobic polymer matrices.

The modification process begins with the hydrolysis of the trichlorosilyl group of this compound in the presence of trace amounts of water, often the adsorbed water on the filler's surface. This reaction converts the silicon-chlorine bonds into reactive silanol groups (-Si(OH)₃). These newly formed silanols then react with the surface hydroxyl groups of the inorganic filler through a condensation reaction, forming stable and covalent siloxane bonds (Si-O-Si). dtic.milharvard.edunih.gov This process effectively grafts the 2-methylbutyl groups onto the filler surface.

The key outcome of this surface treatment is a significant change in the surface energy and polarity of the filler. The non-polar, branched 2-methylbutyl chains create a low-energy, hydrophobic layer that shields the polar surface of the filler from the surrounding environment. Research on similar silanes has shown that methyl-substituted alkylsilanes can provide more effective hydrophobic surfaces compared to their linear counterparts due to their sterically closed structure that minimizes van der Waals contact with water. gelest.com This increased hydrophobicity is critical for preventing filler agglomeration and improving dispersion within a polymer matrix. unileoben.ac.at

| Property | Untreated Silica | Silica Treated with Alkyltrichlorosilane |

|---|---|---|

| Surface Nature | Hydrophilic | Hydrophobic |

| Water Contact Angle | < 20° | > 100° |

| Dispersion in Non-Polar Solvent (e.g., Toluene) | Poor (Agglomerates) | Good (Stable Suspension) |

| Primary Bonding to Surface | N/A | Covalent Si-O-Si Bonds |

Interfacial Adhesion Enhancement in Polymer Composites

The performance of polymer composites is highly dependent on the strength and stability of the interface between the polymer matrix and the inorganic filler. vot.pl While this compound is not a true "coupling agent"—as it lacks a second functional group to react with the polymer matrix—it significantly enhances interfacial adhesion through improved compatibility and physical interactions.

By rendering the filler surface hydrophobic, this compound treatment allows the non-polar polymer matrix to better wet the surface of the filler particles. vot.pl This improved wetting displaces air voids and reduces the formation of filler agglomerates, which can act as stress concentration points and sites for crack initiation. The result is a more homogeneous dispersion of the filler throughout the polymer. shinetsusilicone-global.com

| Composite System | Tensile Strength (MPa) | Young's Modulus (GPa) | Water Absorption (%) |

|---|---|---|---|

| Polymer + Untreated Filler | 45 | 2.1 | 1.5 |

| Polymer + Alkylsilane-Treated Filler | 65 | 3.0 | 0.3 |

Applications in Advanced Coatings and Membranes

The hydrophobic nature imparted by this compound makes it a valuable precursor for formulating advanced coatings and modifying membranes.

Advanced Coatings: When applied to a substrate, this compound can form a thin, cross-linked polysiloxane layer. The outward-facing 2-methylbutyl groups create a highly hydrophobic, low-friction surface. gelest.com These coatings can be used to protect materials from moisture damage and corrosion. google.com The silane layer acts as a physical barrier preventing water ingress, which is a key factor in the degradation of many materials, particularly metals. google.comrsc.org

Membranes: In membrane science, surface properties are critical for controlling selectivity and flux. Modifying a membrane surface with this compound can switch its character from hydrophilic to hydrophobic. This is useful in applications such as pervaporation, where it is necessary to selectively separate non-polar organic compounds from an aqueous solution. The hydrophobic surface layer facilitates the transport of the organic molecules while repelling water, thus enhancing the separation efficiency.

Emerging Applications in Specialized Material Systems

The ability of this compound to precisely control surface chemistry opens up possibilities in highly specialized fields, including biomedical materials and energy technologies.

Biomedical Materials and Biocompatibility Considerations

In the field of biomedical materials, surface properties dictate the biological response to an implanted device. Unwanted protein adsorption and subsequent cellular interactions can lead to inflammation, thrombosis (blood clotting), and rejection of the implant. nih.gov

Surface modification with alkyltrichlorosilanes can create well-defined, hydrophobic surfaces. nih.gov The 2-methylbutylsilane layer would present a chemically inert and hydrophobic interface to the biological environment. Studies have shown that hydrophobic surfaces functionalized with simple alkyl groups can be less thrombogenic compared to surfaces with ionic or charged groups, as they tend to reduce platelet accumulation. nih.govnih.gov By minimizing the initial protein adsorption that triggers the clotting cascade, such coatings could improve the blood compatibility of medical devices like stents, catheters, and cardiovascular implants. nih.gov

It is crucial to note that the biocompatibility of any material is complex and application-specific. While the hydrophobic surface created by this compound is promising for certain applications, comprehensive in-vitro and in-vivo testing is required to establish its safety and efficacy for any specific medical device. rsc.org

Energy Harvesting Technologies

Emerging energy harvesting technologies, which aim to convert ambient energy (e.g., mechanical motion, light, heat) into electrical energy, rely heavily on the properties of material interfaces. rsc.org One such technology is the triboelectric nanogenerator (TENG), which produces electricity from friction between two materials.

The performance of a TENG is directly related to the surface charge density that develops on the contacting materials. Surface functionalization is a key strategy for tuning the triboelectric properties of these materials. Modifying a surface with this compound would make it hydrophobic and alter its electron-donating or -accepting tendencies. This tailored surface could be used to enhance the charge separation at the interface, thereby boosting the output performance of the TENG device. While still a developing area, the use of silanes to precisely engineer surface properties represents a promising route for optimizing next-generation energy harvesting systems. rsc.orgsciencedaily.com

Automotive and Industrial Applications

In the automotive and industrial sectors, materials are subjected to harsh conditions, including extreme temperatures, moisture, chemical exposure, and mechanical stress. The utilization of this compound as a precursor aims to address these challenges by enhancing the intrinsic properties of various materials.

Enhanced Performance in Coatings and Sealants

This compound serves as a crucial building block in the synthesis of silicone polymers and as a surface modifier for various substrates. In automotive coatings, its incorporation can lead to improved durability and resistance to environmental factors chemimpex.com. As a component in sealants, it contributes to stronger and more resilient bonds, which is essential for applications such as automotive assembly and construction chemimpex.com.

The branched structure of the 2-methylbutyl group can influence the packing and cross-linking density of the resulting polymer network. This can translate to coatings with superior scratch resistance and sealants with enhanced flexibility and long-term adhesion. Research into similar branched hydrocarbon moieties has shown that they can lead to compositions with good mechanical and adhesion properties, along with improved extensibility and a low modulus of elasticity in the cured state.

Table 1: Potential Performance Enhancements in Automotive and Industrial Applications

| Application Area | Material Type | Potential Benefit from this compound |

|---|---|---|

| Automotive | Coatings | Increased scratch resistance, improved gloss retention, enhanced chemical resistance |

| Automotive | Adhesives & Sealants | Superior wet and dry adhesion, improved heat and moisture resistance |

| Industrial | Composite Materials | Enhanced interfacial adhesion between fibers and matrix, improved mechanical strength |

| Industrial | Surface Treatment | Creation of hydrophobic surfaces, improved corrosion resistance |

Role as a Coupling Agent in Composites

When applied to the surface of the reinforcement, the trichlorosilyl group of the molecule hydrolyzes and forms strong covalent bonds with the inorganic surface. The 2-methylbutyl group, being organic in nature, then becomes available to interact and co-react with the polymer matrix during curing. This creates a robust chemical bridge at the interface, leading to more efficient stress transfer from the matrix to the reinforcement and preventing delamination, especially in humid or corrosive environments.

Surface Modification for Enhanced Properties

The surface properties of materials are critical for their performance and longevity. This compound can be used to modify the surfaces of metals, glass, and ceramics to impart specific functionalities. For instance, the hydrophobic nature of the 2-methylbutyl group can be exploited to create water-repellent surfaces, a desirable characteristic for automotive parts and industrial equipment to prevent corrosion and fouling.

The branched alkyl chain may also contribute to a lower surface energy of the treated material, which can improve cleanability and reduce the adhesion of contaminants. Research on branched alkylsilanes suggests their potential in creating stable and robust surface modifications.

While direct, detailed research findings specifically quantifying the performance of this compound in these applications are not extensively published in publicly available literature, the principles of organosilane chemistry and the known effects of branched alkyl groups provide a strong scientific basis for its utility. Its commercial availability for research and development indicates ongoing interest in its potential applications.

Advanced Spectroscopic and Analytical Characterization of Trichloro 2 Methylbutyl Silane and Its Derivatives

Vibrational Spectroscopy (FTIR, DRIFTS) for Structural and Surface Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is instrumental in confirming the covalent attachment of silanes to surfaces and characterizing the structure of the resulting layer.

When Trichloro(2-methylbutyl)silane is grafted onto a hydroxyl-bearing substrate (like silica (B1680970) or metal oxides), new characteristic absorption bands appear in the IR spectrum. FTIR, often used in Attenuated Total Reflectance (ATR) mode for surface analysis, can confirm the grafting reactions. researchgate.netepa.gov The disappearance or reduction in the intensity of the free surface hydroxyl (O-H) bands of the substrate and the appearance of bands corresponding to Si-O-Substrate linkages are key indicators of successful silanization. Additionally, the presence of C-H stretching and bending vibrations from the 2-methylbutyl group confirms the incorporation of the organic moiety.

DRIFTS is a particularly powerful technique for analyzing powdered or rough-surfaced materials, such as modified silica gel or glass fibers. acs.org It enhances the signal from the surface layer while minimizing interference from the bulk material, making it ideal for studying the chemical nature of the grafted silane (B1218182). acs.org Analysis of the spectra can reveal the extent of cross-linking (polymerization) between adjacent silane molecules through the formation of Si-O-Si bonds. rsc.org

Interactive Table: Characteristic FTIR Peaks for Surface-Grafted (2-methylbutyl)silane

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~2960, ~2870 | C-H Asymmetric & Symmetric Stretching | Confirms presence of the 2-methylbutyl alkyl chain. |

| ~1465, ~1380 | C-H Bending (CH₂, CH₃) | Further evidence of the alkyl group structure. |

| ~1100-1000 | Si-O-Si Asymmetric Stretching | Indicates polymerization/cross-linking of the silane layer. |

| ~900-800 | Si-O-Substrate Stretching | Confirms covalent attachment of the silane to the surface. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organosilane molecules and for determining the stereochemistry of chiral centers. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all employed.

¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the 2-methylbutyl group. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the organic fragment.

²⁹Si NMR is highly diagnostic for silicon-containing compounds, providing information about the immediate chemical environment of the silicon atom. nih.gov Although ²⁹Si has a low natural abundance and sensitivity, its wide chemical shift range allows for clear differentiation between the starting trichlorosilane (B8805176), its hydrolysis products (silanols), and condensed siloxane structures. nih.govresearchgate.net

Due to the chiral center at the second carbon of the butyl group, this compound exists as a pair of enantiomers. NMR spectroscopy is a primary method for assessing stereochemistry. This is typically achieved by reacting the chiral silane (or its alcohol precursor) with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.networdpress.com This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the two diastereomeric products, the absolute configuration of the original molecule can be assigned. researchgate.networdpress.com

Interactive Table: Expected NMR Data for Diastereomers Used in Stereochemical Assignment

| Nucleus | Technique | Expected Observation | Purpose |

| ¹H | ¹H NMR of Diastereomeric Esters | Different chemical shifts (Δδ) for protons adjacent to the chiral center. | Assignment of (R) or (S) absolute configuration by comparing Δδ values based on established models (e.g., Mosher's model). wordpress.com |

| ¹⁹F | ¹⁹F NMR of MTPA-derived Diastereomers | Distinct signals for the -CF₃ groups in the two diastereomers. | Provides a clear and often baseline-separated signal for comparing the diastereomeric ratio. |

| ²⁹Si | ²⁹Si NMR | A single peak for the racemic mixture; potentially two distinct peaks for the diastereomeric derivatives. | Confirms the silicon environment and can potentially distinguish between diastereomers. |

Mass Spectrometry (GC/MS, LC-MS) for Metabolite and Degradation Product Identification

Mass spectrometry (MS), typically coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is essential for identifying and quantifying this compound and its various degradation products.

Gas Chromatography-Mass Spectrometry (GC/MS) is well-suited for the analysis of volatile and thermally stable compounds like organosilanes. diva-portal.orgnih.gov It provides excellent separation and generates reproducible mass spectra upon electron ionization (EI), which can be used for structural confirmation and library matching. GC/MS is the method of choice for analyzing the parent compound and other volatile byproducts. However, unexpected gas-phase reactions within the mass spectrometer can sometimes complicate spectral interpretation. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable for analyzing the less volatile and more polar degradation products of this compound. diva-portal.org Chlorosilanes are highly susceptible to hydrolysis, reacting with moisture to form silanols (R-Si(OH)₃). These silanols are unstable and readily undergo condensation to form siloxane oligomers and polymers. These hydrolysis and condensation products are often not volatile enough for GC analysis but can be effectively separated and detected by LC-MS, typically using electrospray ionization (ESI). researchgate.net

Interactive Table: Potential Degradation Products and Their Analysis Method

| Compound Name | Structure | Formation Pathway | Primary Analytical Technique |

| (2-methylbutyl)silanetriol | C₅H₁₁(OH)₃Si | Hydrolysis of this compound | LC-MS |

| Poly(2-methylbutyl)siloxane | [-Si(C₅H₁₁)(O)-]n | Condensation of (2-methylbutyl)silanetriol | LC-MS, MALDI-MS |

| Dimeric (2-methylbutyl)siloxane | [(C₅H₁₁)Si(OH)₂]₂O | Initial condensation of two silanetriol molecules | LC-MS |

Surface-Sensitive Techniques (XPS, TEM) for Modified Materials

To characterize the thin films formed by this compound on various substrates, surface-sensitive techniques are required.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the elemental composition and chemical state of the top few nanometers of a surface. byu.edudiva-portal.org For a surface modified with this compound, XPS can:

Confirm the presence of silicon, carbon, and oxygen from the grafted layer. lehigh.edumdpi.com

Provide quantitative information on the elemental ratios to assess layer stoichiometry.

Determine the chemical bonding states through high-resolution scans of specific elements. For instance, the Si 2p peak can distinguish between the substrate (e.g., SiO₂) and the grafted organosilane. acs.org

Angle-Resolved XPS (ARXPS), where spectra are collected at different electron take-off angles, can be used to non-destructively determine the thickness and uniformity of the silane layer. mdpi.com

Transmission Electron Microscopy (TEM) is used to visualize the nanoscale morphology of the substrate material. While TEM does not typically resolve a monolayer of silane directly, it is crucial for observing changes in the substrate after modification, such as the prevention of nanoparticle agglomeration or the morphology of polymer composites where the silane acts as a coupling agent. High-resolution TEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can provide elemental mapping to show the distribution of silicon on the material's surface.

Interactive Table: Typical XPS Binding Energies for a Silanized Surface

| Element | Orbital | Typical Binding Energy (eV) | Information Yielded |

| Si | 2p | ~102-103 | Confirms presence of silicon in an organosiloxane environment. Distinct from elemental Si (~99 eV) or SiO₂ (~103.5 eV). acs.org |

| C | 1s | ~285.0 | Corresponds to C-C and C-H bonds in the 2-methylbutyl group. |

| O | 1s | ~532.5 | Corresponds to oxygen in Si-O-Si and Si-O-Substrate bonds. |

| Cl | 2p | ~200 | Presence indicates incomplete hydrolysis of the original trichlorosilane groups. |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is critical, especially if it is used in applications where stereochemistry is important. Chiral chromatography is the definitive method for separating and quantifying enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. phenomenex.com This differential interaction leads to the formation of transient diastereomeric complexes, causing one enantiomer to be retained on the column longer than the other, resulting in two separate peaks in the chromatogram. sigmaaldrich.com The ratio of the areas of these two peaks gives the enantiomeric excess (e.e.).

Chiral Gas Chromatography (GC) is suitable for volatile compounds. The silane can be analyzed directly on a GC column containing a CSP, often based on derivatized cyclodextrins. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) offers a wider variety of CSPs (e.g., polysaccharide-based, Pirkle-type) and is highly versatile. eijppr.com The silane may need to be derivatized to a less reactive species (e.g., an alkoxysilane) before analysis to prevent reaction with the column or mobile phase. HPLC is often the preferred method for its robustness and the broad range of available CSPs. phenomenex.com

Interactive Table: Comparison of Chiral GC and HPLC for Enantiomeric Purity

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation in the gas phase using a chiral stationary phase (CSP). | Separation in the liquid phase using a chiral stationary phase (CSP). |

| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |

| Instrumentation | Standard GC with a specialized chiral column. | Standard HPLC with a specialized chiral column. |

| Stationary Phases | Commonly cyclodextrin-based CSPs. gcms.cz | Polysaccharide, protein, Pirkle-type, and macrocyclic antibiotic CSPs are common. eijppr.com |

| Application to Compound | Potentially suitable for direct analysis, but reactivity is a concern. | Derivatization to a more stable form (e.g., methoxysilane) is likely required. |

Thermogravimetric Analysis (TGA) for Quantifying Grafted Layers

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a widely used and effective method for quantifying the amount of organic material, such as a silane coupling agent, grafted onto an inorganic substrate. nih.govresearchgate.net

The analysis involves heating the silane-modified material under a controlled atmosphere (e.g., nitrogen or air). The TGA curve plots the percentage of weight loss versus temperature. For a silanized material, the initial weight loss at low temperatures (<150°C) is typically due to the desorption of physically adsorbed water or solvent. The significant weight loss observed at higher temperatures (e.g., 200-600°C) corresponds to the thermal decomposition and combustion of the grafted organic (2-methylbutyl)silane layer. nih.govresearchgate.net

By comparing the weight loss of the modified substrate to that of the unmodified substrate in the same temperature range, the mass of the grafted silane can be determined accurately. This mass can then be used to calculate the grafting density (typically in molecules per nm²). nih.govsemanticscholar.org

Interactive Table: Example TGA Data for Calculating Grafting Density

| Sample | Initial Mass (mg) | Final Mass at 600°C (mg) | Weight Loss (%) | Grafted Silane (%)* | Calculated Grafting Density (molecules/nm²)** |

| Unmodified Substrate | 10.00 | 9.85 | 1.5 | 0.0 | 0.0 |

| Modified Substrate | 10.00 | 9.45 | 5.5 | 4.0 | Calculation dependent on substrate surface area |

*Grafted Silane (%) = (Weight Loss % of Modified Substrate) - (Weight Loss % of Unmodified Substrate) **Calculation requires the specific surface area of the substrate (e.g., from BET analysis) and the molecular weight of the grafted silane unit.

Computational Chemistry and Theoretical Modeling of Trichloro 2 Methylbutyl Silane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of Trichloro(2-methylbutyl)silane. These calculations provide a fundamental understanding of the molecule's properties and its interactions.

The electronic properties of this compound are largely dictated by the electronegative chlorine atoms bonded to the silicon center, which create a significant partial positive charge on the silicon atom. This makes the silicon atom highly susceptible to nucleophilic attack, a key step in its hydrolysis and subsequent reactions.

Reactivity Descriptors:

Quantum chemical calculations can determine a range of descriptors that quantify the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

HOMO and LUMO: The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For this compound, the LUMO is expected to be localized around the silicon-chlorine bonds, indicating that this is the primary site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule. For this compound, the MEP would show a region of positive electrostatic potential around the silicon atom, confirming its electrophilic nature, and negative potential around the chlorine atoms.

Hydrolysis Reactivity: A crucial aspect of the reactivity of this compound is its hydrolysis, which is the initial step in its application as a coupling agent or for surface modification. Computational studies on analogous chlorosilanes have shown that the hydrolysis mechanism is dependent on the number of water molecules involved. researchgate.net The reaction can proceed through different transition states, leading to either retention or inversion of the stereochemistry at the silicon center. researchgate.netresearchgate.net The presence of additional water molecules can significantly lower the activation energy for hydrolysis by facilitating proton transfer. researchgate.netnih.goviastate.edu

Below is an interactive data table summarizing typical calculated reactivity descriptors for a generic alkyltrichlorosilane, which provides a basis for understanding this compound.

| Descriptor | Calculated Value (Arbitrary Units) | Implication for this compound |

| HOMO Energy | -8.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | High electron-accepting ability, electrophilic silicon center |

| HOMO-LUMO Gap | 7.3 eV | Kinetically stable but reactive towards nucleophiles |

| Dipole Moment | ~2.5 D | Polar molecule, influencing solubility and intermolecular interactions |

| Partial Charge on Si | +1.5 e | Highly electrophilic silicon atom |

Note: These values are illustrative for a generic alkyltrichlorosilane and would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and its interactions at interfaces, which are critical for its role in modifying surfaces and forming self-assembled monolayers.

Conformational Analysis: The 2-methylbutyl group in this compound introduces conformational complexity due to rotation around the carbon-carbon and carbon-silicon single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The presence of the branched alkyl group can influence the packing of these molecules on a surface, affecting the density and order of the resulting monolayer. researchgate.net

Interfacial Interactions: MD simulations are particularly valuable for modeling the interaction of this compound with surfaces, such as silica (B1680970). researchgate.netescholarship.org These simulations can provide atomistic details of the adsorption process, the orientation of the molecules on the surface, and the subsequent hydrolysis and condensation reactions that lead to the formation of a covalent bond with the surface. acs.orgharvard.edu

Key parameters that can be investigated using MD simulations include:

Adsorption Energy: The strength of the interaction between the silane (B1218182) and the surface.

Orientation of the Alkyl Chain: The tilt angle of the 2-methylbutyl group with respect to the surface normal, which influences the properties of the modified surface.

Surface Coverage: The density of the silane molecules on the surface.

Interaction with Solvents: The behavior of the silane in different solvent environments, which is important for controlling the deposition process.

The following interactive table presents typical simulation parameters and outputs from an MD study of an alkyltrichlorosilane at a silica-solvent interface.

| Simulation Parameter | Value | Typical Output/Observation |

| System Size | ~10,000 atoms | Statistically relevant sampling of interfacial behavior |

| Simulation Time | 100 ns | Observation of adsorption and initial surface ordering |

| Force Field | COMPASS or similar | Accurate representation of intermolecular and interfacial forces |

| Adsorption Energy | -30 to -50 kcal/mol | Strong physisorption to the hydroxylated silica surface |

| Alkyl Chain Tilt Angle | 20-30 degrees | A tilted orientation is generally preferred to maximize van der Waals interactions |

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed reaction mechanisms of this compound, particularly its hydrolysis and polycondensation reactions. These studies provide insights into the transition states, intermediates, and energy profiles of the reactions, which are often difficult to probe experimentally.

The hydrolysis of the Si-Cl bond is a key mechanistic step. Computational studies on similar chlorosilanes have shown that the reaction can proceed via different pathways depending on the reaction conditions. researchgate.netresearchgate.net

SN2-type Mechanism: In the presence of a sufficient number of water molecules, a backside attack on the silicon atom can lead to an inversion of configuration. The water molecules act as a proton relay, facilitating the departure of the chloride ion. researchgate.net

Retention Mechanism: With fewer water molecules, a front-side attack is possible, leading to retention of the configuration at the silicon center. researchgate.netresearchgate.net

Quantum chemical calculations can be used to locate the transition state structures for these pathways and calculate their corresponding activation energies. This allows for a prediction of the preferred reaction pathway under different conditions. For this compound, the steric bulk of the 2-methylbutyl group may influence the accessibility of the silicon center and thus affect the relative energies of the different transition states.

An illustrative table of calculated activation energies for the hydrolysis of a generic alkyltrichlorosilane is provided below.

| Reaction Pathway | Number of Assisting Water Molecules | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

| Retention | 1 | 20-25 | High energy barrier, slow reaction |

| Retention | 2 | 15-18 | Catalytic effect of the second water molecule |

| Inversion (SN2-type) | 3+ | <15 | Preferred pathway in the presence of sufficient water |

Note: These are representative values for chlorosilane hydrolysis and would need to be specifically calculated for this compound.

Predictive Modeling for Material Properties and Design

Computational modeling can be used to predict the macroscopic properties of materials containing this compound, such as composites and functionalized surfaces. This predictive capability is valuable for the rational design of new materials with tailored properties.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. wikipedia.org For this compound, QSPR models could be developed to predict properties such as its boiling point, viscosity, and solubility based on calculated molecular descriptors.

Designing Functional Surfaces: The properties of a surface modified with this compound, such as its wettability and lubricity, are determined by the structure and packing of the alkyl chains. dtic.mil MD simulations can be used to predict how changes in the molecular structure, such as the branching of the alkyl chain, will affect the final properties of the surface. This allows for the in silico design of surfaces with specific desired characteristics.

The table below summarizes how predictive modeling can be applied to materials incorporating this compound.

| Material System | Property to be Predicted | Relevant Computational Method | Expected Outcome |

| Bulk Liquid | Boiling Point, Viscosity | QSPR | Correlation of molecular descriptors with macroscopic properties |

| Polymer Composite | Interfacial Adhesion, Mechanical Strength | Molecular Dynamics (MD) | Prediction of improved composite performance with the silane coupling agent |

| Modified Silica Surface | Contact Angle (Wettability), Friction Coefficient | Molecular Dynamics (MD) | Design of surfaces with tailored hydrophobicity and lubricity |

Academic Perspectives on Biological Interactions and Toxicological Research

Cellular and Molecular Responses to Organosilicon Compounds

Organosilicon compounds can elicit a range of cellular and molecular responses. The nature of these responses is largely dictated by the specific structure of the compound, particularly the substituents attached to the silicon atom. For chlorosilanes, a key reaction upon contact with aqueous biological environments is hydrolysis, which produces hydrochloric acid (HCl) and silanols (Si-OH). The resulting localized acidity can cause severe irritation and corrosive damage to cells and tissues. nj.gov

Beyond the effects of hydrolysis, the silanol (B1196071) groups themselves are critical determinants of interaction with biological systems. researchgate.netnih.gov Research on silica (B1680970) particles has shown that surface silanols can interact with biomolecules, membranes, and cellular systems through hydrogen bonding. researchgate.netresearchgate.netethz.ch These interactions can disrupt membrane integrity, leading to cytotoxicity and inflammatory responses. nih.gov

Furthermore, some organosilicon compounds have been evaluated for their genotoxic potential. In a battery of in vitro assays, certain organosilicon intermediates of polydimethylsiloxanes demonstrated clastogenic (chromosome-damaging) activity in mouse lymphoma L5178Y cells, although they did not show evidence of gene mutation in bacterial or yeast assays. nih.gov This suggests that the cellular and molecular responses can include direct or indirect damage to genetic material.

Mechanisms of Biological Activity

The primary mechanism of acute biological activity for reactive chlorosilanes is chemical corrosion. Upon contact with moisture, such as on the skin, eyes, or respiratory tract, Trichloro(2-methylbutyl)silane is expected to rapidly hydrolyze. This reaction produces HCl, leading to immediate and severe irritation and chemical burns. nj.gov This corrosive action is a non-specific mechanism that can cause extensive damage to proteins and other cellular components.

A more nuanced mechanism involves the covalent interaction of the organosilane with biological macromolecules. The silicon atom in chlorosilanes is electrophilic and can be attacked by nucleophilic groups found in proteins (e.g., amino, hydroxyl, and sulfhydryl groups) and other biomolecules. Such covalent modification can alter the structure and function of essential proteins and enzymes, leading to a disruption of cellular processes. Organosilane compounds have been used to coat quartz surfaces by reacting chemically with Si-OH groups, demonstrating their potential for covalent bond formation. nih.govnih.gov

The lipophilicity of the 2-methylbutyl group may also influence the compound's interaction with cellular membranes. Increased lipophilicity can enhance the ability of a compound to penetrate cell membranes, potentially leading to disruption of the lipid bilayer and interference with membrane-bound proteins. researchgate.net

In Vitro and In Vivo Research Models for Biological Assessment

A variety of in vitro and in vivo models are employed to assess the biological effects and potential toxicity of chemical compounds, including organosilanes. nih.gov These models allow researchers to investigate specific endpoints, from cytotoxicity to systemic effects.

In Vitro Models: These models utilize cells and tissues cultured outside of a living organism and are crucial for initial screening and mechanistic studies. rouken.bio

Cell Culture Systems: Various cell lines are used to assess cytotoxicity, genotoxicity, and specific cellular responses. For instance, human intestinal epithelium models using Caco-2 and HT29-MTX cell lines have been used to study the bioavailability and safety of silicon-containing supplements. nih.gov Mouse lymphoma L5178Y cells are used to evaluate forward gene mutation, sister-chromatid exchange, and chromosome aberration potential. nih.gov For inhalation toxicity, 3D models of the human airway epithelium, such as the Mucilair™ assay, provide a more physiologically relevant system. youtube.com

Microbial Assays: Bacterial reverse mutation assays, like the Ames test using Salmonella typhimurium, and gene conversion assays in yeast (Saccharomyces cerevisiae) are standard methods for screening for mutagenic potential. nih.gov

In Vivo Models: Animal models are used to study the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to cause organ-specific toxicity.

Rodent Studies: Rats and mice are commonly used in acute and subacute toxicity studies. nih.gov For example, 90-day intratracheal instillation studies in rats have been used to confirm the toxicity-reducing potential of organosilane coatings on quartz particles. nih.gov Studies on silica and silicon nanoparticles in rats have involved intravenous administration to assess hematological and biochemical parameters, as well as histological changes in organs like the liver, spleen, and kidney. mdpi.com

These models provide essential data for hazard identification and risk assessment. The selection of a particular model depends on the specific research question, the expected route of exposure, and the potential target organs.

Research Findings on Related Organosilicon Compounds

| Compound/Material | Model System | Observed Effects | Reference |

|---|---|---|---|

| Organosilicon Intermediates | In vitro: Salmonella, Saccharomyces cerevisiae D4, E. Coli pol A +/-, Mouse lymphoma L5178Y cells | No evidence of gene mutation. Six of the 12 compounds showed potential clastogenic (chromosome damaging) activity. | nih.gov |

| Quartz Coated with Organosilanes (e.g., PTMO, SIVO160) | In vitro: Cell cultures; In vivo: 90-day intratracheal instillation in rats | Organosilane coatings significantly inhibited cytotoxicity (LDH release) and DNA damage in vitro and reduced inflammatory parameters in vivo. | nih.gov |

| Trichloro(chloromethyl)silane | General Hazard Assessment | Highly corrosive; contact can severely irritate and burn skin and eyes. Breathing can irritate the nose, throat, and lungs, potentially causing pulmonary edema. | nj.gov |

| Silicon and Silica Nanoparticles | In vivo: Sprague-Dawley rats (intravenous administration) | Appearance of foreign body-type granulomas in the liver and spleen. No significant changes in hemodynamic, hearing, or biochemical parameters. | mdpi.com |

| Orthosilicic Acid (OSA) formulations | In vitro: Caco-2 and HT29-MTX cell lines | Bioavailability and intestinal safety differed based on the stabilizing agent. Choline-stabilized OSA showed higher bioavailability but also increased cell permeability and disrupted the intestinal epithelium. | nih.gov |

Future Directions and Emerging Research Frontiers for Trichloro 2 Methylbutyl Silane

Catalytic Applications in Organic Synthesis

The exploration of trichloro(2-methylbutyl)silane in catalysis represents a promising avenue for innovation in organic synthesis. The silicon atom in organosilanes can be leveraged to influence the stereochemistry and reactivity of organic reactions, opening doors to novel synthetic methodologies.

Future research could focus on the development of chiral catalysts derived from this compound for asymmetric synthesis. The branched 2-methylbutyl group could play a crucial role in creating a specific steric environment around a catalytically active metal center. This could lead to high enantioselectivity in reactions such as hydrosilylation, cross-coupling, and reductions.

Moreover, this compound can be a precursor for the synthesis of supported catalysts. By grafting the silane (B1218182) onto solid supports like silica (B1680970) or polymers, heterogeneous catalysts with enhanced stability and recyclability could be developed. These catalysts would be particularly valuable in industrial processes, contributing to more sustainable and cost-effective chemical production. The potential for bifunctional catalysts, where the silane moiety anchors a catalytic species while also influencing the local reaction environment, is another area ripe for investigation. For instance, silica-supported ionic liquid phase (SILP) catalysts have shown promise in silane production, and similar concepts could be applied to reactions utilizing this compound derivatives. nih.gov

| Potential Catalytic Role | Reaction Type | Expected Advantage |

| Chiral Ligand Precursor | Asymmetric Hydrosilylation | High Enantioselectivity |

| Heterogeneous Catalyst Support | Cross-Coupling Reactions | Enhanced Recyclability and Stability |

| Bifunctional Catalyst Component | Tandem Reactions | Increased Efficiency and Selectivity |

Integration into Smart Materials and Responsive Systems

The ability of trichlorosilanes to form self-assembled monolayers (SAMs) on various substrates makes this compound a strong candidate for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli, such as light, temperature, or pH.

The 2-methylbutyl group can impart specific hydrophobic and steric properties to a surface. By forming a SAM of this compound on a substrate, its surface energy and wettability can be precisely controlled. This could be exploited in the creation of superhydrophobic surfaces for self-cleaning applications or in microfluidic devices to control fluid flow.

Furthermore, these SAMs can serve as a versatile platform for the immobilization of other functional molecules. For example, responsive polymers or biomolecules could be attached to the silanized surface, leading to the creation of biosensors or drug delivery systems. The release of an active substance could be triggered by a change in the environment that alters the conformation of the immobilized molecules. Research into the modification of perovskite solar cells with trichloro(octyl)silane (B1218792) has shown improved efficiency and stability, suggesting a potential application for this compound in enhancing the performance of electronic devices. researchgate.net

| Smart Material Application | Stimulus | Potential Function |

| Superhydrophobic Coating | Water Contact | Self-cleaning, Anti-icing |

| Responsive Polymer Grafting | pH, Temperature | Controlled Drug Release |

| Biosensor Surface | Analyte Binding | Signal Transduction |

Sustainable Synthesis and Green Chemistry Principles

The future production of this compound will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve resource efficiency. This involves the development of sustainable synthesis routes that minimize waste and energy consumption.

One promising approach is the direct hydrosilylation of 2-methyl-1-butene (B49056) with trichlorosilane (B8805176). Optimizing this reaction with earth-abundant and non-toxic catalysts would be a key research focus. Furthermore, exploring solvent-free reaction conditions or the use of green solvents could significantly improve the environmental footprint of the synthesis process. The principles of a circular economy could also be applied, where byproducts from the synthesis are repurposed or recycled.

The development of biocatalytic routes for the synthesis of organosilanes is another emerging frontier. While challenging, the use of enzymes could offer highly selective and environmentally benign pathways to compounds like this compound. Research into the green synthesis of nanoparticles often highlights the importance of reaction parameters like temperature and reaction time in controlling the final product characteristics, principles that are equally applicable to the synthesis of specialty chemicals. mdpi.com

| Green Chemistry Approach | Key Principle | Potential Benefit |

| Catalytic Hydrosilylation | Atom Economy | High Yield, Minimal Waste |

| Solvent-Free Synthesis | Waste Reduction | Reduced Environmental Impact |

| Biocatalysis | Renewable Resources | Sustainable and Selective Production |

Advanced Characterization Techniques for In-Situ Monitoring

To fully understand and optimize the reactions and applications involving this compound, the use of advanced in-situ characterization techniques will be indispensable. These techniques allow for the real-time monitoring of chemical processes as they occur, providing valuable insights into reaction mechanisms, kinetics, and the formation of intermediates.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of the silanization reaction on a surface or the catalytic conversion of reactants. This would enable the precise control of reaction parameters to achieve desired outcomes. For instance, the change in vibrational modes of the Si-Cl bonds can be tracked to determine the rate of hydrolysis and condensation during the formation of a self-assembled monolayer.

In the context of catalysis, in-situ techniques can help to elucidate the structure of the active catalytic species and understand how it interacts with the reactants. This knowledge is crucial for the rational design of more efficient and selective catalysts. The monitoring of reactions involving silanes is critical for controlling product quality, as demonstrated in the production of silica-filled rubber compounds where dump temperature plays a crucial role. utwente.nl

| Characterization Technique | Information Gained | Application Area |

| In-Situ FTIR/Raman Spectroscopy | Reaction Kinetics, Intermediate Formation | Catalysis, Surface Modification |

| Quartz Crystal Microbalance (QCM) | Mass Adsorption, Layer Thickness | Self-Assembled Monolayers |

| Atomic Force Microscopy (AFM) | Surface Morphology, Nanostructure | Smart Materials |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing trichloro(2-methylbutyl)silane?

The synthesis of this compound can be inferred from analogous organosilicon compounds. A common strategy involves the hydrosilylation of 2-methyl-1-butene with trichlorosilane (HSiCl₃) under catalytic conditions. Key parameters include:

- Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) are widely used for hydrosilylation due to their high efficiency in promoting anti-Markovnikov addition .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation.

- Purification : Distillation under reduced pressure (e.g., 10–20 mmHg) is recommended to isolate the product from unreacted trichlorosilane and oligomeric byproducts.

Validation : Confirm purity via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with structurally similar compounds like trichloro(1,4-dichlorobut-2-en-2-yl)silane .

Q. How can the hydrolysis kinetics of this compound be systematically analyzed?

Hydrolysis of this compound generates silanol intermediates and HCl. To study kinetics:

- Experimental setup : Conduct reactions in a controlled humidity chamber (e.g., 30–70% relative humidity) with real-time pH monitoring to track HCl release .

- Spectroscopic tracking : Use Fourier-transform infrared (FTIR) spectroscopy to observe Si-Cl bond disappearance (peak at ~550 cm⁻¹) and silanol O-H bond formation (broad peak at ~3200–3600 cm⁻¹).

- Kinetic modeling : Apply pseudo-first-order kinetics if water is in excess. For advanced analysis, employ density functional theory (DFT) to model transition states and activation barriers .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s surface modification properties?

Surface functionalization using this compound requires precise control of deposition conditions:

- Substrate pretreatment : Clean substrates (e.g., silicon wafers) with piranha solution (H₂SO₄:H₂O₂ 3:1) to ensure hydroxyl group availability .

- Reaction medium : Use anhydrous toluene or hexane to prevent premature hydrolysis. Fluorinated analogs, such as trichloro(1H,1H,2H,2H-perfluorooctyl)silane, demonstrate enhanced hydrophobic stability under similar conditions, suggesting this compound may require post-treatment curing (e.g., 100°C for 1 hour) .

- Characterization : Atomic force microscopy (AFM) and contact angle measurements are essential to assess monolayer uniformity and hydrophobicity.

Q. How can researchers resolve contradictory data on this compound’s reactivity in cross-coupling reactions?

Discrepancies in reactivity may arise from steric effects of the 2-methylbutyl group or competing side reactions. To address this:

- Comparative studies : Benchmark against less hindered analogs (e.g., trichloro(propyl)silane) to isolate steric contributions .

- In-situ monitoring : Use Raman spectroscopy to track reaction intermediates and identify competing pathways (e.g., disproportionation or oligomerization).

- Computational analysis : Perform molecular dynamics simulations to model steric hindrance and predict reaction outcomes. Adjust ligand design (e.g., bulky phosphines) to mitigate side reactions .

Methodological Challenges and Solutions

Q. What strategies mitigate air/moisture sensitivity during handling of this compound?

- Glovebox or Schlenk line : Perform synthesis and purification under inert atmospheres (N₂ or Ar) .

- Stabilizers : Add inhibitors like 2,6-lutidine (1–5 mol%) to slow hydrolysis during storage.

- Quenching protocols : Neutralize residual HCl with aqueous NaHCO₃ post-reaction to prevent equipment corrosion .

Q. How can researchers validate the thermal stability of this compound-derived materials?

- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition thresholds.

- Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., polymerization or degradation).

- Accelerated aging tests : Expose materials to elevated temperatures (e.g., 150°C for 24 hours) and compare FTIR spectra pre- and post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.